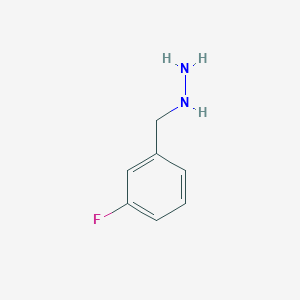

3-Fluorobenzylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluorobenzylhydrazine is a compound that has gained significant attention in scientific research due to its potential implications in various fields of research and industry. It is available in solid form .

Molecular Structure Analysis

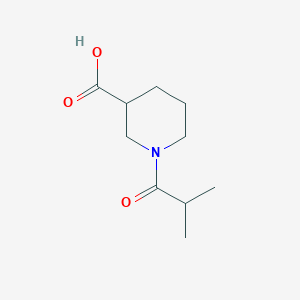

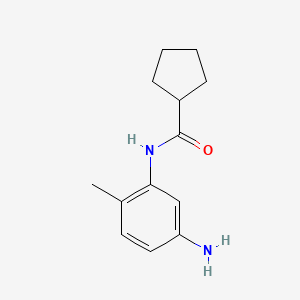

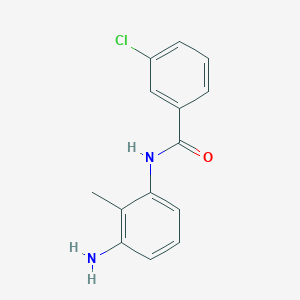

The molecular formula of 3-Fluorobenzylhydrazine is C7H9FN2 . Its average mass is 140.158 Da and its monoisotopic mass is 140.074982 Da .

Physical And Chemical Properties Analysis

3-Fluorobenzylhydrazine is a solid . More detailed physical and chemical properties are not available in the current resources.

Applications De Recherche Scientifique

Synthesis and Characterization

3-Fluorobenzylhydrazine and its derivatives are synthesized and characterized for various applications. The process of synthesis and the characterization of these compounds, including their structural and antimicrobial properties, have been a subject of scientific research. For instance, compounds such as 2-(3-fluorobenzylidene)-Nmethylhydrazinecarbothioamide have been synthesized and characterized using elemental analysis, IR, UV-vis spectra, and single crystal X-ray diffraction. These compounds have demonstrated antimicrobial effectiveness against certain bacteria, indicating their potential in antimicrobial applications (Liu, 2015).

Enzyme Inhibition for Disease Control

Compounds synthesized from 3-Fluorobenzylhydrazine derivatives have shown moderate enzyme inhibition potential. For example, studies have explored the acetylcholinesterase as well as α-glucosidase inhibition activities of these compounds. These enzyme inhibitory activities are essential in the control of diseases such as Alzheimer's and diabetes, indicating the potential of these compounds in therapeutic applications (Saleem et al., 2018).

Anticancer Properties

Derivatives of 3-Fluorobenzylhydrazine have been investigated for their anticancer properties. For example, new Benzothiazole Acylhydrazones synthesized from these derivatives have shown promising anticancer activity against various cancer cell lines, including lung, breast, and colorectal cancer cells (Osmaniye et al., 2018).

Drug Synthesis and Drug Delivery Systems

3-Fluorobenzylhydrazine and its derivatives are also used in the synthesis of drugs and in the development of drug delivery systems. For instance, the synthesis of riociguat, a drug used for treating pulmonary hypertension, involves the use of 2-fluorobenzylhydrazine as a starting compound. The synthesis process has been optimized for better yields and reduced reaction times, highlighting the role of these compounds in pharmaceutical manufacturing (Li Song, 2011). Furthermore, 3-isocyanopropyl derivatives, which can be derived from 3-Fluorobenzylhydrazine, have been used as masking groups in bioorthogonal reactions for the controlled release of bioactive agents and reporter probes in vivo (Tu et al., 2018).

Safety And Hazards

3-Fluorobenzylhydrazine has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H302, which indicates that it is harmful if swallowed. Precautionary statements include P264, P270, P301 + P312, and P501 .

Propriétés

IUPAC Name |

(3-fluorophenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVAJKHGIQLPDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588356 |

Source

|

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzylhydrazine | |

CAS RN |

51421-16-0 |

Source

|

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl[(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B1319885.png)